molecular formula C8H9ClO B1365493 2-Chloro-4-methoxy-1-methylbenzene CAS No. 54788-38-4

2-Chloro-4-methoxy-1-methylbenzene

Cat. No. B1365493
CAS RN: 54788-38-4
M. Wt: 156.61 g/mol
InChI Key: ZMZVVVASCILFJL-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-1-methylbenzene is a chemical compound with the empirical formula C8H9ClO and a molecular weight of 156.6112. It is also known by its CAS number 54788-38-43.



Synthesis Analysis

The synthesis of 2-Chloro-4-methoxy-1-methylbenzene is not explicitly mentioned in the available resources. However, it might involve Friedel Crafts acylation followed by a Clemmensen Reduction4. These reactions are hindered if the benzene ring is strongly deactivated, meaning the acyl group must go on first4.



Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methoxy-1-methylbenzene consists of a benzene ring substituted with a chloro, methoxy, and methyl group12. The exact positions of these substituents on the benzene ring determine the specific isomer of the compound.



Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloro-4-methoxy-1-methylbenzene are not detailed in the available resources. However, benzene derivatives typically undergo electrophilic substitution reactions5. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate5.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-methoxy-1-methylbenzene are not fully detailed in the available resources. It is known to be a clear liquid at room temperature6.


Scientific Research Applications

Potential Research Applications of Related Compounds

Environmental Studies

Research on related compounds, such as parabens and other chlorinated organic compounds, has focused on their occurrence, fate, and behavior in aquatic environments. These studies examine how such compounds, often used as preservatives in various products, interact with the environment, including their biodegradability and potential to form more stable and persistent chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmaceutical and Medical Research

Compounds like 2-methoxyestradiol, derived from estrogens, have been studied for their antitumorigenic and antiangiogenic effects, suggesting a potential research avenue for related methoxy compounds in understanding their impact on cancer and other diseases (Zhu & Conney, 1998).

Advanced Oxidation Processes

In the context of environmental engineering, studies have explored advanced oxidation processes (AOPs) for treating recalcitrant compounds like acetaminophen in aqueous media, leading to various by-products. Research in this domain could offer insights into methodologies for breaking down or modifying compounds like 2-Chloro-4-methoxy-1-methylbenzene (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Catalytic Processes and Synthesis

Catalytic oxidation of lignins into aromatic aldehydes, including methoxy-hydroxy derivatives, is another area of significant research. This process is crucial for understanding the transformation of complex organic molecules into valuable chemicals, which might be applicable to the synthesis or modification of 2-Chloro-4-methoxy-1-methylbenzene (Tarabanko & Tarabanko, 2017).

Future Directions

The future directions for the study and application of 2-Chloro-4-methoxy-1-methylbenzene are not specified in the available resources. However, as a benzene derivative, it may have potential uses in various fields such as pharmaceuticals, dyes, polymers, and more.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a chemical expert.


properties

IUPAC Name

2-chloro-4-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZVVVASCILFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426249
Record name 2-CHLORO-4-METHOXY-1-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxy-1-methylbenzene

CAS RN

54788-38-4
Record name 2-CHLORO-4-METHOXY-1-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxytoluene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Heat a solution of 3-chloro-4-methylphenol (15 g, 0.11 mol), iodomethane (9.8 mL, 0.16 mol), and potassium carbonate (22 g, 0.16 mol) in DMF (200 mL) to 50° C. and stir for 2 hr. Cool the reaction to room temperature and quench with 1N aqueous HCl. Extract the aqueous with diethyl ether (Et2O). Wash the organic with brine, dry over MgSO4, and filter. Remove the solvent to afford 16.4 g (100%) of the desired product.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of PdCl2(dppf)-DCM adduct (0.922 g, 1.129 mmol), methylboronic acid (2.70 g, 45.2 mmol), 4-bromo-3-chloroanisole (6.39 ml, 45.2 mmol), and potassium phosphate (28.8 g, 135 mmol) in 150 mL dioxane and 50 mL water was heated to 110° C. for 2 hours. The reaction mixture was then diluted with heptane, the organics dried over MgSO4 and concentrated to afford 2-chloro-4-methoxy-1-methylbenzene. m/z (ESI) 141.0 (M−CH3)+.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
6.39 mL
Type
reactant
Reaction Step Two
Quantity
28.8 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.922 g
Type
catalyst
Reaction Step Two

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